molecular formula C16H12O5 B2452776 [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid CAS No. 302551-56-0

[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid

Cat. No. B2452776
CAS RN: 302551-56-0
M. Wt: 284.267
InChI Key: WADNBVMGEJFFIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 302551-56-0 . It has a molecular weight of 284.27 . The IUPAC name for this compound is 2-((4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H,17,18) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 284.27 . It’s recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid and its derivatives serve as key intermediates in the synthesis of various compounds. For instance, they are crucial in the synthesis of thiazolidin-4-ones and Schiff's bases, compounds known for their potential antibacterial activity. These compounds are synthesized through a series of reactions involving cyclo-condensation and are structurally elucidated using spectroscopic methods like IR, NMR, and elemental analysis (Čačić et al., 2009).

Pharmaceutical Applications

Research has shown that derivatives of (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid exhibit significant antimicrobial activity. The synthesis and structural confirmation of these derivatives have paved the way for their application in combating various bacterial strains. The antimicrobial efficacy of these compounds has been tested against both Gram-positive and Gram-negative bacteria, highlighting their potential as potent antimicrobial agents (Čačić et al., 2006).

Luminescence and Ionochromic Properties

Certain derivatives exhibit multifunctional ionochromic properties, forming colored complexes with metal cations as well as with certain anions. These properties are of particular interest due to the visible change in solution color and fluorescence quenching or enhancement in the presence of these ions. This indicates the potential of these derivatives in developing new materials with specific optical properties (Nikolaeva et al., 2020).

Material Science Applications

In material science, the photoactive derivatives of cellulose, prepared by esterification with (4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetic acid, have shown promising results. These derivatives form water-soluble polyelectrolytes with photochemically active chromene moieties. The light-triggered photodimerization of these moieties may be used to control the properties of these polysaccharide derivatives, marking their importance in the design of smart materials (Wondraczek et al., 2012).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9-13(20-8-14(17)18)7-6-11-10-4-2-3-5-12(10)16(19)21-15(9)11/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADNBVMGEJFFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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